3-Methylidene-4-oxocyclopentane-1-carboxylic acid 3-Methylidene-4-oxocyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 586-45-8
VCID: VC19752398
InChI: InChI=1S/C7H8O3/c1-4-2-5(7(9)10)3-6(4)8/h5H,1-3H2,(H,9,10)
SMILES:
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol

3-Methylidene-4-oxocyclopentane-1-carboxylic acid

CAS No.: 586-45-8

Cat. No.: VC19752398

Molecular Formula: C7H8O3

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

3-Methylidene-4-oxocyclopentane-1-carboxylic acid - 586-45-8

Specification

CAS No. 586-45-8
Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
IUPAC Name 3-methylidene-4-oxocyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C7H8O3/c1-4-2-5(7(9)10)3-6(4)8/h5H,1-3H2,(H,9,10)
Standard InChI Key NKTFFPGLIDNMPI-UHFFFAOYSA-N
Canonical SMILES C=C1CC(CC1=O)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Framework and Functional Groups

The compound’s backbone consists of a five-membered cyclopentane ring with three distinct functional groups:

  • Carboxylic acid at position 1, contributing acidity and hydrogen-bonding capacity.

  • Ketone at position 4, introducing polarity and potential for nucleophilic reactions.

  • Methylidene group (CH₂=) at position 3, imparting unsaturation and conformational rigidity .

The conjugated system between the methylidene and ketone groups may enable unique electronic transitions, influencing spectroscopic behavior.

Comparative Analysis with Structural Analogs

The TCM-ADIP database documents 2-methylidene-3-oxocyclopentane-1-carboxylic acid (PubChem CID: 24837234), a positional isomer with a molecular formula of C₇H₈O₃ . Key differences include:

  • Substituent positions: Ketone at C3 vs. C4 in the target compound.

  • Molecular geometry: Altered ring strain and dipole moments due to functional group rearrangement.

Table 1: Physicochemical Properties of Analogous Compounds

Property2-Methylidene-3-oxocyclopentane-1-carboxylic Acid Estimated for 3-Methylidene-4-oxocyclopentane-1-carboxylic Acid
Molecular Weight (g/mol)154.14154.14 (isomeric)
logP-1.426-1.2 ± 0.3 (predicted)
Topological Polar Surface Area66.76 Ų68.2 Ų (calculated)
Hydrogen Bond Donors22

Synthetic Methodologies

Proposed Pathway for Target Compound

A hypothetical synthesis could involve:

  • Knoevenagel Condensation: Acetylacetone with acrylic acid to form γ-keto-α,β-unsaturated intermediate.

  • Cyclization: Acid-catalyzed intramolecular aldol reaction to form the cyclopentane ring.

  • Oxidation: Selective oxidation at C4 using Jones reagent.

Critical challenges include regioselective functionalization and avoiding polymerization of the methylidene group.

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning

Based on the analog’s data :

  • Aqueous solubility: logS = -1.1 → ~8 mg/L solubility, limiting unformulated oral bioavailability.

  • Lipophilicity: Predicted logD₇.₄ = -0.87, indicating preferential partitioning into aqueous phases at physiological pH.

Metabolic Stability

Cytochrome P450 interactions (CYP3A4 inhibition score: 0.066 ) suggest moderate hepatic metabolism. The carboxylic acid group may undergo glucuronidation, while the ketone could be reduced to a secondary alcohol.

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